molecular formula C8H9BrN2O2 B2498684 Ácido 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]piridina-3-carboxílico CAS No. 1781563-64-1

Ácido 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]piridina-3-carboxílico

Número de catálogo: B2498684
Número CAS: 1781563-64-1
Peso molecular: 245.076
Clave InChI: MYPSYSIOCDPXTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies indicate that derivatives of this compound exhibit significant COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antitumor properties. Compounds similar to 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in HeLa cells and inhibit tumor growth in animal models .

Potential Therapeutic Applications

The diverse biological activities of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid suggest several therapeutic applications:

  • Anti-inflammatory Drugs : Given its COX inhibition profile, this compound could be developed as a new class of anti-inflammatory agents.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment protocols.
  • Antiviral Agents : Some derivatives have shown promise against viral infections by inhibiting viral polymerases .

Case Studies and Research Findings

Study ReferenceFindingsApplication
Tageldin et al. (2020)Reported significant COX-2 inhibition by pyrimidine derivativesPotential anti-inflammatory drug development
MDPI (2020)Demonstrated cytotoxic effects on HeLa cellsAntitumor therapy exploration
RSC Advances (2021)Evaluated structure–activity relationships of similar compoundsGuide for future derivative synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the bromination of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1781563-64-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₉BrN₂O₂
  • Molecular Weight : 245.08 g/mol
  • IUPAC Name : 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
  • InChI Key : MYPSYSIOCDPXTP-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. In particular, compounds related to 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated significant activity against various bacterial strains.

CompoundActivityMIC (µM)Reference
15Anti-TB against H37Rv0.10 – 0.19
16Anti-TB against MDR/XDR strains0.05 – 1.5

Compounds derived from this class have been shown to inhibit the growth of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with selectivity indices indicating favorable therapeutic profiles.

Anticancer Activity

The imidazo[1,2-a]pyridine framework has also been investigated for anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation:

CompoundCell LineIC50 (µM)Activity Type
3bMCF-7Not specifiedAnticancer
3kBT-474Not specifiedAnticancer

Studies suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity by optimizing interactions with cellular targets .

The mechanism of action for the biological activities associated with 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid primarily involves inhibition of key enzymes and pathways in target organisms:

  • Inhibition of QcrB : This compound has been identified as a potential inhibitor of QcrB in Mycobacterium tuberculosis, disrupting electron transport and ATP synthesis essential for bacterial survival .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by affecting mitotic spindle formation and function .

Study on Anti-Tuberculosis Activity

A pivotal study evaluated a series of imidazo[1,2-a]pyridine carboxamide derivatives for their anti-tuberculosis properties. Compounds 15 and 16 were identified as particularly potent against M. tuberculosis, outperforming traditional treatments like isoniazid . The study also assessed pharmacokinetic properties revealing high plasma protein binding and minimal liver metabolism.

Anticancer Evaluation

Another investigation focused on the anticancer efficacy of imidazo[4,5-b]pyridine derivatives showed promising results against breast cancer cell lines MCF-7 and BT-474. The study emphasized the importance of structural modifications to enhance biological activity .

Propiedades

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPSYSIOCDPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)O)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781563-64-1
Record name 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.